molecular formula C11H13ClN2O2 B2552875 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid CAS No. 1016515-84-6

1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B2552875
CAS No.: 1016515-84-6
M. Wt: 240.69
InChI Key: SNIJJDOFXHTRLC-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . It is a specialty product often used in proteomics research . The compound features a piperidine ring substituted with a chloropyridine group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts such as sulfuric acid, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-9-4-1-5-13-10(9)14-6-2-3-8(7-14)11(15)16/h1,4-5,8H,2-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIJJDOFXHTRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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